2,6-Difluoroterephthalonitrile
Overview
Description
2,6-Difluoroterephthalonitrile is a di-substituted aromatic compound with the molecular formula C₈H₂F₂N₂. It is primarily utilized in materials science and organic chemistry research. This compound serves as a versatile building block for synthesizing various organic materials, particularly in the development of polymers, metal-organic frameworks, and covalent organic frameworks.
Preparation Methods
2,6-Difluoroterephthalonitrile can be synthesized through different methods. One common approach involves the direct fluorination of terephthalonitrile using a fluorinating agent like potassium fluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms at the 2 and 6 positions of the aromatic ring.
Chemical Reactions Analysis
2,6-Difluoroterephthalonitrile readily undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitrile groups. This reactivity enables the attachment of various nucleophiles, including amines, thiols, and alcohols, to the aromatic ring. Common reagents used in these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide. Major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.
Scientific Research Applications
2,6-Difluoroterephthalonitrile has several scientific research applications:
Materials Science: It is used in the synthesis of polymers, metal-organic frameworks, and covalent organic frameworks.
Organic Chemistry: It serves as a building block for various organic materials.
Industrial Applications: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,6-Difluoroterephthalonitrile heavily depends on the specific chemical reaction it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing nitrile groups activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge formed in the transition state. This activation facilitates the substitution of fluorine atoms with various nucleophiles, leading to the formation of new compounds with desired properties.
Comparison with Similar Compounds
2,6-Difluoroterephthalonitrile can be compared with other similar compounds, such as:
2,6-Dichloroterephthalonitrile: Similar in structure but with chlorine atoms instead of fluorine. It exhibits different reactivity and properties due to the difference in electronegativity between chlorine and fluorine.
2,6-Dibromoterephthalonitrile: Contains bromine atoms instead of fluorine. Bromine’s larger atomic size and lower electronegativity result in different chemical behavior.
2,6-Diiodoterephthalonitrile: Contains iodine atoms, which are even larger and less electronegative than bromine, leading to unique reactivity and applications.
This compound is unique due to the strong electron-withdrawing effect of fluorine, which significantly influences its reactivity and the properties of the resulting compounds.
Properties
IUPAC Name |
2,6-difluorobenzene-1,4-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASUJKIZLQYFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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